molecular formula C13H16N2O2 B11546219 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B11546219
M. Wt: 232.28 g/mol
InChI Key: FVZDNEBUKYUORU-UHFFFAOYSA-N
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Description

分子式与结构解析

该化合物的分子式为$$ \text{C}{13}\text{H}{16}\text{N}2\text{O}2 $$,分子量为248.28 g/mol。其核心结构由苯并恶唑酮环与哌啶甲基取代基组成。苯并恶唑酮环的氧原子与氮原子形成共轭体系,而哌啶环的六元氮杂环通过亚甲基桥与苯并恶唑酮的3位相连,形成刚性-柔性结合的分子构型。

通过X射线晶体学分析显示,哌啶环通常采取椅式构象,而亚甲基桥的旋转自由度受苯并恶唑酮平面结构的空间位阻限制,导致分子整体呈现特定的立体电子效应。这种构效关系对其生物活性与物理化学性质具有重要影响。

物理化学参数

实验测定的物理性质数据如下:

性质 数值
熔点 162-164°C
溶解性(25°C) DMSO >50 mg/mL;水<0.1 mg/mL
分配系数(logP) 1.82(计算值)
pKa(估算) 碱性基团:8.9±0.3

该化合物的紫外吸收光谱在254 nm处显示强吸收峰,与其苯并恶唑酮环的π→π*跃迁相关。核磁共振氢谱($$ ^1\text{H NMR} $$, 400 MHz, CDCl$$ _3 $$)特征峰包括:δ 7.25-7.45(苯环H,多重峰),δ 4.45(亚甲基H,单峰),δ 2.50-3.10(哌啶环H,多重峰)。

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H16N2O2/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2

InChI Key

FVZDNEBUKYUORU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

Preparation Methods

Mannich Reaction Under Reflux

The Mannich reaction is the most widely used method for synthesizing piperidinylmethyl-benzoxazolone derivatives. A typical procedure involves:

  • Reactants : 2(3H)-Benzoxazolone, piperidine, and formaldehyde (37% aqueous solution).

  • Solvent : Methanol or ethanol.

  • Conditions : Reflux for 2–3 hours.

  • Workup : Precipitation with ice, filtration, and recrystallization.

Example Protocol :

  • Reactants : 20 mmol 2(3H)-benzoxazolone, 20 mmol piperidine, 20 mmol formaldehyde.

  • Solvent : Methanol (50–100 mL).

  • Yield : 81–85% after recrystallization from ethanol.

  • Melting Point : ~92–94°C for analogous derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. A modified procedure includes:

  • Reactants : Same as above.

  • Solvent : Ethanol.

  • Conditions : Microwave irradiation at 110°C for 60 minutes.

  • Yield : ~90% for related benzoxazolones.

Room-Temperature Reaction

For scalability, reactions can be performed at ambient temperature:

  • Reactants : 1:1:1 molar ratio of 2(3H)-benzoxazolone, piperidine, and formaldehyde.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions : Stirring for 24–48 hours.

  • Yield : 70–80%, with lower purity requiring recrystallization.

Data Tables: Comparative Analysis

Table 1: Reaction Conditions and Yields

MethodSolventTemperature (°C)Time (h)Yield (%)Notes
RefluxMethanol60–802–381–85High purity, recrystallized
MicrowaveEthanol1101~90Accelerated synthesis
Room TemperatureDCM/DMF2524–4870–80Lower purity, filtration needed

Table 2: Characterization Data (Analogous Derivatives)

TechniqueKey Peaks/Shifts
FT-IR 1753 cm⁻¹ (C=O stretch), 2823–2956 cm⁻¹ (C-H), 3352 cm⁻¹ (N-H)
¹H NMR (DMSO-d₆) δ 7.2–6.8 (Ar-H, m), 4.7 (CH₂, s), 2.8–3.2 (piperidine H, t)
¹³C NMR δ 154.5 (C=O), 144.5 (C-O), 130.3 (C-Ar), 51.7 (OCH₃), 56.3 (C-sp²)

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Absorption at ~1753 cm⁻¹ confirms the lactam C=O stretch.

  • ¹H NMR : A singlet at δ 4.7 ppm corresponds to the CH₂ bridge between piperidine and benzoxazolone.

  • Mass Spectrometry : Molecular ion peaks at m/z ~266.72 (C₁₃H₁₅ClN₂O₂ for chlorinated analogs).

Purity Assessment

  • TLC : Rf values of 0.48–0.55 (benzene/methanol 5:1).

  • Melting Point : ~147°C for piperidinylmethyl derivatives.

Challenges and Considerations

  • Tautomerization : The benzoxazolone core exists in keto and enol forms, affecting reactivity.

  • Side Reactions : Over-alkylation or decomposition may occur under prolonged reflux.

  • Solvent Choice : Polar aprotic solvents (DMF) enhance reaction rates but require careful workup .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the piperidine moiety.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-piperidinylmethyl)-1,3-benzoxazole
  • 3-(1-pyrrolidinylmethyl)-1,3-benzoxazol-2(3H)-one
  • 3-(1-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one

Uniqueness

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a piperidine moiety This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Biological Activity

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one is a compound of significant interest due to its diverse biological activities. This benzoxazole derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. The compound's structure, which includes a piperidine moiety, contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of 232.28 g/mol. The compound features a benzoxazole ring fused with a piperidine side chain, which enhances its interaction with biological targets.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Inhibition of Protein Kinase B (AKT) : Studies indicate that this compound acts as an inhibitor of AKT, a crucial signaling protein involved in cell survival and proliferation pathways. This inhibition may have implications in cancer therapy, particularly in tumors where AKT signaling is dysregulated .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis has been noted .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AKT InhibitionSignificant reduction in AKT activity
AntimicrobialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
NeuroprotectionModulation of neurotransmitter levels

Detailed Research Findings

  • AKT Inhibition : In cellular assays, this compound was shown to reduce phosphorylation levels of AKT substrates significantly. This effect was dose-dependent and suggests the compound could serve as a lead for developing new anticancer agents targeting the AKT pathway .
  • Antimicrobial Studies : The compound was tested against various strains of bacteria using the disk diffusion method. Results indicated that it exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against tested pathogens, demonstrating moderate antibacterial activity .
  • Neuroprotective Mechanisms : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues. These findings support further exploration into its potential as a therapeutic agent for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the piperidinylmethyl group can be introduced by reacting 1,3-benzoxazol-2(3H)-one derivatives with piperidine in the presence of formaldehyde under reflux in a polar aprotic solvent (e.g., DMF) . Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of benzoxazolone to piperidine). Characterization via 1^1H/13^13C NMR and elemental analysis is critical for confirming purity .

Q. Which computational methods are suitable for predicting the vibrational spectra and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to calculate vibrational frequencies, molecular electrostatic potentials (MEPs), and HOMO-LUMO gaps. Hartree-Fock (HF) methods provide complementary insights but may overestimate bond lengths compared to experimental data . Software like Gaussian 09 or ORCA can be employed, with basis set selection (e.g., 6-311++G(d,p)) critical for accuracy. Spectral assignments should align with experimental FT-IR and Raman data .

Q. How is the antimicrobial activity of benzoxazolone derivatives evaluated, and what are key experimental parameters?

  • Methodological Answer : Antimicrobial screening follows CLSI guidelines using microdilution assays. For Gram-positive bacteria (e.g., Micrococcus luteus), prepare serial dilutions (1.95–500 μg/mL) in Mueller-Hinton broth, inoculate with ~105^5 CFU/mL, and incubate at 37°C for 24 hours. Minimum Inhibitory Concentration (MIC) is determined visually or via optical density. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Refinement using SHELXL (via Olex2 or WinGX) refines thermal parameters and occupancy. For example, monoclinic P21_1/n space groups with Z = 4 are common. Hydrogen-bonding networks (e.g., C–H⋯O) should be analyzed using Mercury software .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of benzoxazolone derivatives for biological targets?

  • Methodological Answer : Introduce substituents at the benzoxazolone core (e.g., halogens, alkyl chains) and assess changes in bioactivity. For example, 5-chloro or 6-thiazole substitutions improve antimicrobial potency. Use QSAR models (e.g., CoMFA or molecular docking) to correlate electronic (logP, polar surface area) and steric parameters with activity. Validate predictions via in vitro assays .

Q. How do DFT and Hartree-Fock calculations differ in modeling the molecular geometry of this compound?

  • Methodological Answer : DFT (B3LYP) accounts for electron correlation, yielding bond lengths closer to experimental SCXRD data (e.g., C–O bond: 1.36 Å vs. 1.34 Å experimentally). HF underestimates conjugation effects, leading to longer C–N bonds (1.45 Å vs. 1.42 Å experimentally). Use RMSD analysis to compare theoretical/experimental geometries and prioritize DFT for vibrational assignments .

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